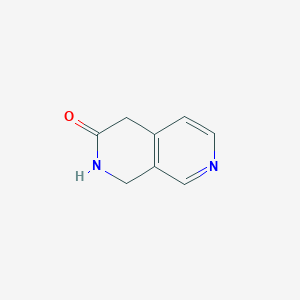

1,2-Dihydro-2,7-naphthyridin-3(4H)-one

Description

Properties

IUPAC Name |

2,4-dihydro-1H-2,7-naphthyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h1-2,4H,3,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOUMPFNOBORQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the 1,2-Dihydro-2,7-naphthyridin-3(4H)-one Core Scaffold

Abstract

The naphthyridine framework, a family of six isomeric pyridopyridines, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] These heterocycles exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and neurological effects.[1][3] Among these isomers, the 2,7-naphthyridine core is of growing interest due to the potent and selective bioactivity demonstrated by its derivatives, particularly in oncology and infectious diseases.[4][5] This guide provides a comprehensive technical overview of the unsubstituted parent core, 1,2-Dihydro-2,7-naphthyridin-3(4H)-one. We will delineate its fundamental physicochemical properties, propose robust synthetic strategies based on established chemical principles, explore its reactivity for chemical space expansion, and discuss its biological significance as a foundational scaffold for drug discovery and development.

Core Structure and Physicochemical Properties

The this compound molecule is a bicyclic heterocyclic system comprising a dihydropyridinone ring fused to a pyridine ring. This arrangement, particularly the lactam (cyclic amide) moiety, offers a unique combination of hydrogen bonding capabilities, rigidity, and synthetic tractability.

The fundamental properties of this scaffold are summarized below. These values are calculated based on its structure, as experimental data for the unsubstituted parent compound is not widely published.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | (Calculated) |

| Molecular Weight | 148.16 g/mol | (Calculated) |

| Exact Mass | 148.06366 Da | (Calculated)[6] |

| Topological Polar Surface Area | 55.1 Ų | (Calculated) |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 2 | (Calculated) |

| Predicted XlogP | 0.2 | (Predicted)[6] |

Synthetic Strategies

A plausible retrosynthetic analysis disconnects the C4-C4a bond, suggesting a strategy that involves the cyclization of an N-acylated 3-amino-4-methylpyridine derivative.

Field-Proven Protocol: Synthesis via Intramolecular Cyclization

This protocol outlines a self-validating workflow for the synthesis and characterization of the target compound. The causality behind key reagent choices is explained to ensure reproducibility and success.

Step 1: N-Acylation of 3-Amino-4-methylpyridine

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-4-methylpyridine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. TEA acts as an acid scavenger to neutralize the HCl generated during the acylation, preventing protonation of the starting amine.

-

Acylation: Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(4-methylpyridin-3-yl)-3-chloropropanamide. Purification via column chromatography (Silica gel, EtOAc/Hexanes gradient) may be necessary.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Catalyst & Reagent: In a separate flame-dried flask, prepare a slurry of aluminum chloride (AlCl₃, 3.0 eq) in anhydrous 1,2-dichloroethane (DCE). AlCl₃ is a potent Lewis acid required to activate the pyridine ring for the intramolecular electrophilic substitution. A larger excess is needed due to coordination with the nitrogen atoms.

-

Substrate Addition: Add the purified N-(4-methylpyridin-3-yl)-3-chloropropanamide (1.0 eq) portion-wise to the AlCl₃ slurry at 0 °C.

-

Cyclization: Heat the reaction mixture to 80 °C and stir for 12-18 hours. The elevated temperature is necessary to overcome the activation energy for the cyclization onto the electron-deficient pyridine ring.

-

Quenching & Workup: Cool the reaction to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated HCl. Basify the aqueous layer with a 50% NaOH solution to pH ~10-11, which will precipitate the product while keeping aluminum salts in solution.

-

Extraction & Purification: Extract the aqueous phase exhaustively with DCM or a DCM/Isopropanol mixture (e.g., 9:1). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product, this compound, can be purified by column chromatography or recrystallization.

Step 3: Protocol Validation (Characterization)

-

Mass Spectrometry (MS): Confirm the molecular weight. Expected [M+H]⁺: m/z = 149.07.[6]

-

¹H NMR: Verify the structure by analyzing chemical shifts and coupling constants. Expect signals for the aromatic protons on the pyridine ring, the two methylene groups (-CH₂-CH₂-), and the lactam N-H proton.

-

¹³C NMR: Confirm the number of unique carbon environments, including the characteristic carbonyl signal (~170 ppm).

-

Infrared (IR) Spectroscopy: Identify key functional groups, particularly the lactam C=O stretch (~1650-1680 cm⁻¹) and N-H stretch (~3200 cm⁻¹).

Reactivity and Chemical Space Expansion

The this compound scaffold is rich in functionality, offering multiple handles for derivatization. This versatility is paramount for generating compound libraries in drug discovery campaigns to perform Structure-Activity Relationship (SAR) studies.[7]

-

Aromatic Ring (Positions C-5, C-6, C-8): The pyridine ring is amenable to a variety of transformations. Halogenation (e.g., bromination or chlorination) at these positions can install a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern medicinal chemistry.[8]

-

Lactam Nitrogen (Position N-2): The secondary amine of the lactam is a key site for modification. Deprotonation with a suitable base (e.g., NaH) followed by reaction with an electrophile allows for N-alkylation or N-arylation. This position is critical for modulating pharmacokinetic properties like solubility and cell permeability.

-

Alpha-Carbon (Position C-4): The methylene group adjacent to the lactam carbonyl can be deprotonated under strong basic conditions to form an enolate, which can then react with various electrophiles. This enables α-alkylation, α-acylation, and other modifications to build complexity directly adjacent to the core.

Biological Significance and Therapeutic Potential

The true value of a chemical scaffold lies in its proven or potential biological activity. While the unsubstituted core is a starting point, its derivatives have shown significant promise, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of the 2,7-naphthyridine scaffold have demonstrated potent and selective antimicrobial activity, especially against Gram-positive pathogens like Staphylococcus aureus.[4] This is a critical area of research given the rise of antibiotic-resistant strains.

-

Mechanism of Action Insight: Many naphthyridinone-based antibiotics, such as the foundational drug nalidixic acid (a 1,8-naphthyridine), function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Molecular modeling studies of active 2,7-naphthyridine derivatives suggest a similar mechanism, where the scaffold binds to the enzyme-DNA complex, inducing lethal double-strand breaks.[4] This bactericidal, rather than bacteriostatic, mode of action is highly desirable in a clinical setting.[4]

Anticancer Activity

The 2,7-naphthyridinone core has emerged as a promising scaffold for the development of kinase inhibitors.[7][9] Kinases are crucial cell signaling proteins that are often dysregulated in cancer, making them prime therapeutic targets.

-

Case Study: MET Kinase Inhibitors: Researchers have successfully developed potent MET kinase inhibitors based on the 2,7-naphthyridinone scaffold.[7] By using the core to conformationally restrain key pharmacophoric groups, they identified compounds with excellent in vitro potency and favorable in vivo efficacy in xenograft tumor models.[7]

-

c-Kit/VEGFR-2 Inhibition: Further exploration has shown that modifying the substitution pattern on the 2,7-naphthyridinone core can shift the kinase selectivity profile. Specific 8-amino-substituted derivatives have been identified as potent dual inhibitors of c-Kit and VEGFR-2, two other important targets in oncology.[9]

Conclusion

The this compound core is a synthetically accessible and highly versatile scaffold with significant therapeutic potential. While the parent molecule serves as a foundational building block, its true power is realized through targeted derivatization. The demonstrated success of its analogues as selective antimicrobial agents and potent kinase inhibitors underscores the value of the 2,7-naphthyridinone framework in modern drug discovery.[4][7] For researchers and drug development professionals, this scaffold offers a compelling starting point for the design and synthesis of next-generation therapeutics aimed at combating infectious diseases and cancer.

References

-

Dembitsky, V. M., & Dzhemilev, U. M. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(21), 6469. [Link]

-

Wójcik, E., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 25(11), 5928. [Link]

-

González-Lara, J. L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6253. [Link]

-

Kaczor, A. A., & Płazińska, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(22), 6891. [Link]

-

Tan, H., et al. (2013). Tandem synthesis of substituted 2,7-naphthyridin-1(7H)-ones via Reissert reaction/intramolecular nucleophilic addition/oxidation dehydrogenation. Tetrahedron, 69(38), 8299-8304. [Link]

-

Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]

-

Quevedo, C. E., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3338. [Link]

-

Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry. [Link]

-

Wang, M. S., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 439-452. [Link]

-

PubChem. (n.d.). 2,7-Naphthyridine. National Center for Biotechnology Information. [Link]

-

Sun, H., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(24), 4448. [Link]

-

PubChemLite. (n.d.). 1,2,3,4-tetrahydro-2,7-naphthyridin-1-one hydrochloride. [Link]

-

Kaczor, A. A., & Płazińska, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules. [Link]

Sources

- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 1,2,3,4-tetrahydro-2,7-naphthyridin-1-one hydrochloride (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 2,7-Naphthyridinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Naphthyridine Isomers: A Landscape of Possibilities

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2][3][4] Each isomer possesses a unique electronic distribution and steric profile, influencing its reactivity and biological activity. The 2,7-naphthyridine framework, in particular, has garnered significant attention for its utility in constructing potent enzyme inhibitors.

The 2,7-Naphthyridinone Core: A Versatile Pharmacophore

The introduction of a carbonyl group into the 2,7-naphthyridine ring system to form a 2,7-naphthyridinone creates a versatile pharmacophore with a distinct set of properties. This scaffold can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The lactam functionality provides a hydrogen bond donor and acceptor, which is often crucial for anchoring a molecule within the active site of an enzyme.

Synthesis of the 2,7-Naphthyridinone Scaffold

The synthesis of substituted 2,7-naphthyridinones is a key area of research, with several strategies being developed to access this important scaffold. While a general, one-size-fits-all protocol is not feasible due to the diversity of desired substitution patterns, a common retrosynthetic approach involves the construction of a substituted pyridine ring followed by annulation to form the second heterocyclic ring.

A representative synthetic approach to a 2,7-naphthyridinone derivative is outlined below. This multi-step synthesis highlights the key transformations required to build the core structure.

Representative Synthetic Protocol:

Objective: To synthesize a substituted 2,7-naphthyridinone derivative.

Materials:

-

Substituted 2-aminopyridine

-

Appropriate α,β-unsaturated ester

-

Strong base (e.g., Sodium Hydride)

-

Palladium catalyst (for cross-coupling reactions)

-

Appropriate boronic acid or organotin reagent

-

Solvents (e.g., THF, DMF, Dioxane)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

-

Michael Addition: React a substituted 2-aminopyridine with an appropriate α,β-unsaturated ester in the presence of a strong base. This step forms a key intermediate by creating a new carbon-carbon bond. The causality behind this choice is to build the carbon framework necessary for the second ring.

-

Cyclization: Induce intramolecular cyclization of the Michael adduct. This is often achieved by heating or by the addition of an acid or base catalyst. This step forms the dihydropyridone ring of the naphthyridinone core.

-

Aromatization/Oxidation (if necessary): Depending on the desired final product, an oxidation step may be required to form the fully aromatic naphthyridinone system.

-

Functionalization: Introduce further diversity through functionalization of the 2,7-naphthyridinone core. This can be achieved through various reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce aryl or heteroaryl substituents. This allows for the exploration of the structure-activity relationship (SAR).

Caption: Generalized synthetic workflow for 2,7-naphthyridinone derivatives.

Applications in Drug Discovery: Targeting Kinases in Oncology

The 2,7-naphthyridinone scaffold has proven to be particularly effective in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The planar nature of the 2,7-naphthyridinone core allows it to fit into the ATP-binding pocket of many kinases, while the substituents on the core can be tailored to achieve potency and selectivity for a specific target.

Case Study: 2,7-Naphthyridinone-based MET Kinase Inhibitors

The MET tyrosine kinase is a well-validated target in oncology, and its aberrant activation is implicated in the progression of various cancers. Researchers have successfully developed potent and selective MET kinase inhibitors based on the 2,7-naphthyridinone scaffold.[5] The design of these inhibitors was guided by the binding mode of known MET inhibitors, where the 2,7-naphthyridinone core serves to conformationally restrain key pharmacophoric groups.[5] This structural constraint is crucial for achieving high binding affinity and selectivity.

Detailed structure-activity relationship (SAR) studies have led to the discovery of compounds with excellent in vitro potency and favorable oral bioavailability.[5] Notably, some of these compounds have demonstrated significant in vivo efficacy in xenograft models of human cancer.[5]

Caption: Mechanism of action for 2,7-naphthyridinone-based kinase inhibitors.

Case Study: Naphthyridinone Derivatives as PKMYT1 Inhibitors

PKMYT1 is a protein kinase that acts as a crucial regulator of the cell cycle, making it an attractive target for cancer therapy.[6][7] Data mining of kinase screening databases identified a naphthyridinone-containing hit with significant inhibitory activity against PKMYT1.[6][7] Subsequent optimization of this hit, involving the replacement of a problematic phenol headgroup with an indazole moiety, led to a series of derivatives with enhanced potency and selectivity.[6][7] Further structural refinements resulted in the discovery of a novel, selective, and potent PKMYT1 inhibitor with favorable oral pharmacokinetic properties and promising in vivo antitumor efficacy.[6][7]

Physicochemical Properties and Drug-Likeness

The physicochemical properties of 2,7-naphthyridinone derivatives can be fine-tuned through chemical modification to optimize their drug-like properties. Key parameters such as solubility, lipophilicity (LogP), and metabolic stability are critical for achieving good oral bioavailability and a favorable pharmacokinetic profile.

| Property | Typical Range for Oral Drugs | Modulation Strategy |

| Molecular Weight | < 500 Da | Judicious choice of substituents |

| LogP | 1 - 5 | Introduction of polar or non-polar groups |

| Hydrogen Bond Donors | < 5 | Modification of functional groups |

| Hydrogen Bond Acceptors | < 10 | Introduction of N, O atoms |

| Aqueous Solubility | > 10 µM | Introduction of ionizable or polar groups |

Future Directions

The 2,7-naphthyridinone scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Exploring New Biological Targets: While kinase inhibition is a major application, the versatility of the scaffold suggests that it could be adapted to target other enzyme families and receptors.

-

Developing Novel Synthetic Methodologies: More efficient and versatile synthetic routes will enable the creation of larger and more diverse libraries of 2,7-naphthyridinone derivatives for high-throughput screening.

-

Applying Advanced Drug Design Techniques: The use of computational modeling, artificial intelligence, and machine learning will accelerate the design and optimization of novel 2,7-naphthyridinone-based drug candidates.

References

-

Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2025). ACS Publications. [Link]

-

Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed. (2025). PubMed. [Link]

-

Discovery of dibenzo[c,f][7][8]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed. (2007). PubMed. [Link]

-

2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed. (2019). PubMed. [Link]

-

Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. | Semantic Scholar. (2022). Semantic Scholar. [Link]

-

Jwh 122 | C25H25NO | CID 44466638 - PubChem - NIH. (2009). PubChem. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (2020). National Center for Biotechnology Information. [Link]

-

1,2,3,4-tetrahydro-2,7-Naphthyridine - ChemBK. (2024). ChemBK. [Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of 1-Substituted 3H-Naphtho[1,2,3-de]quinoline-2,7-diones - ResearchGate. (2023). ResearchGate. [Link]

-

(PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - ResearchGate. (2021). ResearchGate. [Link]

-

Acanthicifoline | C10H12N2O2 | CID 442503 - PubChem - NIH. (2004). PubChem. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - Semantic Scholar. (2021). Semantic Scholar. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (n.d.). MDPI. [Link]

-

1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties by Cheméo. Cheméo. [Link]

-

Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

C.I. 37505 | C17H13NO2 | CID 66719 - PubChem - NIH. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 78003-71-1|(41S,7aS,13aR,13bR)-2,3,41,6,7,7a,8,13,13a,13b-Decahydro-1H,5H,10H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one hydrobromide|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Solubility Profile of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of Novel Heterocycles

In the realm of modern drug discovery, the naphthyridinone scaffold represents a privileged structure, with numerous derivatives being investigated for a wide array of therapeutic applications, from oncology to infectious diseases.[1][2][3][4][5] The compound at the heart of this guide, 1,2-Dihydro-2,7-naphthyridin-3(4H)-one, is a member of this promising class. While extensive experimental data for this specific molecule is not yet prevalent in public literature, a deep understanding of its potential solubility characteristics is paramount for any research and development endeavor.

This guide, therefore, takes a foundational approach. It is structured not as a mere data sheet, but as a comprehensive technical manual outlining the principles, methodologies, and critical factors governing the solubility of this compound. By synthesizing established analytical protocols with the known behavior of structurally related compounds, this document provides the necessary framework for researchers to accurately determine, interpret, and modulate the solubility of this and similar novel chemical entities.

Physicochemical Bedrock: Predicting the Solubility Behavior of this compound

The inherent solubility of a compound is dictated by its molecular structure. For this compound, several key features are predictive of its behavior in aqueous and organic media.

| Structural Feature | Influence on Solubility | Rationale |

| Naphthyridinone Core | Likely contributes to low intrinsic aqueous solubility. | The fused aromatic ring system is predominantly hydrophobic. |

| Lactam Moiety (-C(=O)NH-) | Can act as both a hydrogen bond donor (N-H) and acceptor (C=O). | This feature can enhance interactions with polar solvents like water, potentially improving solubility over a non-functionalized parent ring system. |

| Secondary Amine (-NH-) | Can act as a hydrogen bond donor and a weak base. | The basicity of this nitrogen will be a critical determinant of pH-dependent solubility. |

| Dihydrogenation | Reduces aromaticity compared to a fully aromatic naphthyridine. | This may slightly increase solubility by disrupting crystal lattice packing and allowing for more conformational flexibility. |

Derivatives of naphthyridinones are often characterized by their limited aqueous solubility, a common challenge in the formulation of many small molecule drugs.[6][7] The hydrochloride salt form of related compounds is often utilized to enhance aqueous solubility.[7]

The Cornerstone of Solubility Assessment: The Shake-Flask Method (ICH/WHO Guideline)

For the definitive determination of thermodynamic equilibrium solubility, the shake-flask method remains the gold standard.[6][8] Its deliberate and methodical approach ensures that the measurement reflects a true equilibrium state, which is crucial for biopharmaceutical classification and formulation development.

Experimental Workflow: Shake-Flask Method

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. who.int [who.int]

Characterization of a Privileged Scaffold: A Predictive Spectroscopic Guide to 1,2-Dihydro-2,7-naphthyridin-3(4H)-one

Foreword

In the landscape of medicinal chemistry, the 2,7-naphthyridine core is a recognized privileged scaffold, appearing in a variety of biologically active compounds.[1][2] However, comprehensive spectral data for many of its foundational derivatives remain surprisingly scarce in peer-reviewed literature.[3] This guide addresses a critical knowledge gap by providing an in-depth, predictive analysis of the key spectral characteristics of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one . While direct experimental spectra for this parent compound are not publicly available, this document leverages established spectroscopic principles and data from closely related analogues to construct a robust, predictive framework. This guide is intended to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this important heterocyclic motif.

Molecular Structure and a Priori Considerations

Before delving into the predictive data, it is crucial to analyze the structure of this compound. The molecule consists of a dihydropyridinone ring fused to a pyridine ring. This structure presents several key features that will govern its spectral behavior:

-

Aromatic Pyridine Ring: Possesses characteristic aromatic protons and carbons with predictable chemical shifts.

-

Saturated Dihydropyridinone Ring: Contains methylene (CH₂) groups and a lactam (cyclic amide) functionality.

-

Lactam Group: This (-NH-C=O) moiety is a strong determinant in both IR and NMR spectroscopy.

-

Asymmetry: The molecule lacks high-level symmetry, suggesting that all unique protons and carbons should be distinguishable in NMR spectra.

dot graph "1_2_Dihydro_2_7_naphthyridin_3_4H_one_Structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} Figure 1: Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects, hybridization, and comparison with related naphthyridine structures.

Experimental Protocol (Standard Methodology)

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Acquisition: Record spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled sequence (e.g., PENDANT or DEPT) to obtain information on carbon types (CH, CH₂, CH₃) and quaternary carbons. A larger number of scans is typically required.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each of the seven protons. The use of a solvent like DMSO-d₆ is anticipated, as the lactam N-H proton would be clearly visible.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 - 11.5 | Broad Singlet | 1H | H-2 (N-H) | The lactam proton is acidic and will appear as a broad signal at a very downfield shift, characteristic of amides. |

| ~8.4 - 8.6 | Singlet | 1H | H-8 | This proton is adjacent to the pyridine nitrogen (N-7), causing a significant downfield shift due to the inductive effect. |

| ~8.2 - 8.4 | Doublet | 1H | H-6 | This proton is ortho to the pyridine nitrogen (N-7) and will be downfield, coupled to H-5. |

| ~7.2 - 7.4 | Doublet | 1H | H-5 | Coupled to H-6, this proton is further from the nitrogen and thus appears more upfield. |

| ~4.3 - 4.5 | Singlet | 2H | H-1 | These methylene protons are adjacent to the lactam nitrogen (N-2), resulting in a downfield shift. |

| ~3.0 - 3.2 | Triplet | 2H | H-4 | Methylene protons adjacent to the aromatic ring and beta to the carbonyl. Expected to be a triplet due to coupling with H-3. |

| ~2.5 - 2.7 | Triplet | 2H | H-3 | Methylene protons adjacent to the carbonyl group, which deshields them. Expected to be a triplet coupled to H-4. |

Note: The assignments for H-3 and H-4 are interchangeable and would be definitively assigned using 2D NMR techniques like COSY.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Predicted Shift (ppm) | Carbon Type | Assignment | Rationale |

| ~170 - 175 | C | C-3 | The lactam carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~155 - 160 | C | C-8a | Aromatic carbon at the ring junction, adjacent to N-2. |

| ~150 - 155 | CH | C-8 | Aromatic carbon adjacent to N-7, strongly deshielded. |

| ~148 - 152 | CH | C-6 | Aromatic carbon ortho to N-7. |

| ~120 - 125 | CH | C-5 | Aromatic carbon meta to N-7, appearing at a more typical aromatic chemical shift. |

| ~115 - 120 | C | C-4a | Quaternary aromatic carbon at the ring junction. |

| ~45 - 50 | CH₂ | C-1 | Aliphatic carbon adjacent to the electron-withdrawing nitrogen of the lactam. |

| ~30 - 35 | CH₂ | C-4 | Aliphatic carbon adjacent to the aromatic ring. |

dot graph "NMR_Correlation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} Figure 2: Workflow for definitive structure elucidation using 2D NMR techniques.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups within a molecule. The spectrum is dominated by absorptions from the lactam and the aromatic ring.

Experimental Protocol (Standard Methodology)

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common modern method. Alternatively, a KBr pellet can be prepared.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background scan is performed first, followed by the sample scan.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3200 - 3300 | Medium, Broad | N-H Stretch | Characteristic of the secondary amide (lactam) N-H bond. Broadening is due to hydrogen bonding in the solid state. |

| 3000 - 3100 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on the pyridine ring.[4] |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch | Arises from the C-H bonds of the methylene groups in the saturated ring.[4] |

| 1660 - 1680 | Strong | C=O Stretch (Amide I) | This is expected to be one of the strongest bands in the spectrum, characteristic of a six-membered ring lactam carbonyl.[5] |

| 1580 - 1610 | Medium-Strong | C=C & C=N Stretch | Vibrations from the aromatic pyridine ring. |

| 1400 - 1500 | Medium | C-N Stretch | Associated with the lactam C-N bond. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol (Standard Methodology)

-

Ionization: Electrospray ionization (ESI) is the preferred method for this type of molecule, as it is a soft ionization technique that will likely yield a strong signal for the protonated molecule [M+H]⁺.

-

Analysis: The analysis can be performed on a variety of mass analyzers, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To probe fragmentation, the [M+H]⁺ ion would be isolated and subjected to collision-induced dissociation (CID) to generate product ions.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₈N₂O.

-

Monoisotopic Mass: 148.0637 g/mol

In an ESI-MS experiment (positive ion mode), the primary ion observed will be:

-

[M+H]⁺: m/z 149.0715

Predicted Fragmentation Pattern (from MS/MS of m/z 149):

The fragmentation will likely be initiated by the loss of small, stable neutral molecules or by cleavages within the saturated ring.

dot graph "MS_Fragmentation_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} Figure 3: Plausible fragmentation pathways for the [M+H]⁺ ion of the target compound.

Key Predicted Fragments:

-

m/z 121: This prominent fragment could arise from the loss of carbon monoxide (CO) from the lactam, a common fragmentation pathway for carbonyl-containing compounds.

-

m/z 106: Resulting from the loss of isocyanic acid (HNCO), a characteristic fragmentation of lactams.

-

Further Fragments: Subsequent loss of HCN from the pyridine ring of these initial fragments could also be observed.

Conclusion

This predictive guide provides a comprehensive spectroscopic blueprint for the characterization of this compound. By combining fundamental principles of spectroscopy with data from related structures, we have established a reliable set of expected data points for NMR, IR, and MS analysis. This framework should serve as a valuable resource for researchers working with 2,7-naphthyridine scaffolds, enabling more efficient identification and confirmation of this and related molecules in their synthetic and drug discovery efforts. The ultimate confirmation of these predictions awaits experimental verification, which would be a valuable contribution to the chemical literature.

References

-

Wójcik, P., & Pomarnacka, E. (2015). Spectral Characteristics of 2,7-Naphthyridines. Molbank, 2015(4), M866. [Link]

-

PubChem. (n.d.). Acanthicifoline. National Center for Biotechnology Information. Retrieved from [Link]

- Blanco, M. M., Schapira, C. B., Levin, G., & Perillo, I. A. (2005). 1,6- and 1,7-naphthyridines III. 13 C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 43(10), 827-832.

-

Wójcicka, A., & Bąk, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

-

Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(13), 10813. [Link]

-

LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

Sources

Navigating the Structural Elucidation of 1,2-Dihydro-2,7-naphthyridin-3(4H)-one: A Technical Guide to its Crystal Structure Determination

Abstract

The 2,7-naphthyridinone core is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and antitumor properties.[1][2] A comprehensive understanding of the three-dimensional structure of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide addresses the crystal structure of a specific derivative, 1,2-Dihydro-2,7-naphthyridin-3(4H)-one (CAS No: 1123169-61-8). While a publicly available crystal structure for this specific compound is not available as of the date of this publication, this guide provides a comprehensive framework for its determination. We will delve into the strategic considerations for synthesis and crystallization, the methodologies for X-ray diffraction data acquisition, and the process of structure solution and refinement. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the structural analysis of novel small molecules.

Introduction: The Significance of the 2,7-Naphthyridinone Scaffold

Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry.[1] The 2,7-naphthyridinone core, in particular, has been identified as a "privileged structure," forming the basis for compounds with diverse pharmacological applications.[1][2] For instance, derivatives of the 2,7-naphthyridine scaffold have been investigated as potent antitumor agents and targeted anti-staphylococcal candidates.[2] The planar, conjugated system of the 2,7-naphthyridine allows for crucial molecular interactions, such as π–π stacking with biological targets like nucleic acid bases.[2]

The precise three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, provides invaluable insights into molecular geometry, conformation, and intermolecular interactions. This information is critical for understanding the physicochemical properties of a compound and its binding affinity to biological targets. For this compound, a detailed crystal structure would illuminate the planarity of the bicyclic system, the conformation of the dihydro-pyridone ring, and the potential for hydrogen bonding and other non-covalent interactions that govern its solid-state packing and could influence its biological activity.

Synthetic Pathways and Material Preparation

The first crucial step towards crystal structure determination is the synthesis of high-purity material. Several synthetic strategies for 2,7-naphthyridine derivatives have been reported, often involving the cyclocondensation or intramolecular cyclization of pyridine precursors.[1]

A plausible synthetic approach for this compound would likely involve a multi-step synthesis starting from a suitably substituted pyridine derivative. The final product must be rigorously purified to remove any starting materials, byproducts, or residual solvents, as impurities can significantly hinder crystallization.

Table 1: Recommended Purification Techniques for Small Organic Molecules

| Technique | Principle | Application |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary method for purifying solid organic compounds. |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Effective for separating complex mixtures and removing closely related impurities. |

| Sublimation | Transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. | Suitable for volatile solids that are stable at elevated temperatures. |

The choice of purification method will depend on the physicochemical properties of this compound and the nature of the impurities. A combination of techniques may be necessary to achieve the high purity (>99%) required for growing single crystals suitable for X-ray diffraction.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For small organic molecules like this compound, a systematic screening of crystallization conditions is essential.

Key Principles of Crystallization

The goal of crystallization is to slowly bring a solution of the purified compound to a state of supersaturation, from which nucleation and crystal growth can occur in a controlled manner. Key factors influencing this process include:

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If the solubility is too high, it can be difficult to achieve supersaturation, while very low solubility may hinder the transport of molecules to the growing crystal lattice.

-

Temperature: Temperature affects both solubility and the kinetics of nucleation and growth. Slow cooling of a saturated solution is a common and effective crystallization technique.

-

Concentration: The initial concentration of the compound in the solution is a critical parameter that must be optimized.

-

Time: Crystal growth is often a slow process, and patience is a virtue. Allowing sufficient time for crystals to form without disturbance is crucial.

Experimental Protocols for Crystallization

A variety of techniques can be employed to grow single crystals. Below are detailed protocols for common methods suitable for small organic molecules.

Protocol 1: Slow Evaporation

-

Dissolution: Dissolve the purified this compound in a suitable solvent or solvent mixture at room temperature to create a near-saturated solution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial.

-

Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Vapor Diffusion

-

Hanging Drop Method:

-

Reservoir Preparation: Fill the well of a crystallization plate with a precipitant solution (a solvent in which the compound is less soluble).

-

Drop Preparation: On a siliconized glass coverslip, mix a small volume of the concentrated compound solution with an equal volume of the reservoir solution.

-

Sealing: Invert the coverslip and place it over the well, sealing it with grease to create a closed system.

-

Equilibration: The precipitant from the reservoir will slowly diffuse into the drop, gradually increasing the concentration of the compound and inducing crystallization.

-

-

Sitting Drop Method:

-

This method is similar to the hanging drop method, but the drop of the compound and precipitant mixture is placed on a post within the well of the crystallization plate.

-

Protocol 3: Slow Cooling

-

Dissolution: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Filtration: Filter the hot solution into a clean, pre-warmed vial.

-

Cooling: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer can also be attempted. The rate of cooling should be controlled to promote the growth of a few large crystals rather than many small ones.

Diagram 1: Experimental Workflow for Crystal Structure Determination

Caption: A schematic overview of the key stages involved in determining the crystal structure of a small organic molecule.

X-ray Diffraction and Data Collection

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

Crystal Mounting

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head. For small molecules, this is often done using a cryoloop and a small amount of inert oil to adhere the crystal. The mounted crystal is then flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage and thermal vibrations during data collection.

Data Acquisition

Data is collected using a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A full sphere of data is collected to ensure that all unique reflections are measured. Modern diffractometers automate this process, including determining the unit cell parameters and the optimal data collection strategy.

Structure Solution, Refinement, and Validation

The final stage involves converting the collected diffraction data into a three-dimensional model of the molecule.

Data Processing

The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption). This results in a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F_o|) for each reflection.

Structure Solution

The "phase problem" is the central challenge in X-ray crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. For small molecules, the structure is typically solved using direct methods, which are mathematical techniques that can determine the phases directly from the diffraction intensities.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic coordinates, thermal parameters, and other variables to improve the agreement between the observed structure factor amplitudes (|F_o|) and those calculated from the model (|F_c|). The quality of the refinement is monitored using the R-factor, which is a measure of the disagreement between the observed and calculated data.

Structure Validation

The final refined structure must be carefully validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths, bond angles, and torsion angles against expected values from known structures. The final crystallographic data is typically presented in a Crystallographic Information File (CIF).

Expected Structural Features of this compound

Based on the structures of related naphthyridinone compounds, we can anticipate several key structural features for this compound:

-

Planarity: The fused pyridine and pyridone rings are expected to be largely planar.

-

Hydrogen Bonding: The N-H group of the lactam and the carbonyl oxygen are likely to participate in intermolecular hydrogen bonding, potentially forming dimers or extended chains in the crystal lattice.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

A detailed analysis of a determined crystal structure would provide precise values for bond lengths, bond angles, and intermolecular contacts, offering a definitive picture of its solid-state conformation and packing.

Conclusion

The determination of the crystal structure of this compound is a critical step in advancing our understanding of this important heterocyclic scaffold. While the structure is not yet publicly available, this guide provides a comprehensive roadmap for its elucidation, from chemical synthesis and crystallization to X-ray diffraction and structure refinement. The insights gained from a high-resolution crystal structure will be invaluable for future drug discovery and development efforts targeting the 2,7-naphthyridinone core.

References

-

Wójcicka, A., & Becan, L. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297–305. [Link]

-

Kowalska, P., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(15), 5891. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442503, Acanthicifoline. Retrieved January 20, 2026, from [Link].

-

Kandeel, M. M., et al. (2019). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Mini-Reviews in Medicinal Chemistry, 19(14), 1127-1143. [Link]

Sources

The Diverse Biological Landscape of 2,7-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2,7-naphthyridine scaffold, a unique bicyclic heteroaromatic system, has emerged as a privileged motif in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of 2,7-naphthyridine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, antimicrobial, and neurotropic properties, elucidating the underlying mechanisms of action, summarizing key structure-activity relationships, and presenting detailed experimental protocols for their evaluation. This guide aims to be a comprehensive resource, fostering further investigation and innovation in the therapeutic application of this versatile chemical scaffold.

Introduction: The Rise of a Privileged Scaffold

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers, each with a unique spatial arrangement of nitrogen atoms that dictates its chemical properties and biological interactions. Among these, the 2,7-naphthyridine core has garnered significant attention for its presence in both natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities.[1][2] These activities range from antitumor and antimicrobial to analgesic, anticonvulsant, and neuroprotective effects.[1][2] The inherent structural features of the 2,7-naphthyridine ring system, including its planarity and hydrogen bonding capabilities, allow for effective interaction with various biological targets, making it a fertile ground for the design of novel therapeutics.

Anticancer Activity: Targeting the Engines of Malignancy

The quest for more effective and selective cancer therapies has led to the extensive investigation of 2,7-naphthyridine derivatives. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action, most notably through the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.[3]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Several 2,7-naphthyridine derivatives have been identified as potent inhibitors of various kinases, including MET, c-Kit, VEGFR-2, MASTL, and CK2.[4][5][6][7][8]

-

MET Kinase: The MET proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis. A novel 2,7-naphthyridone-based MET kinase inhibitor, 13f, has been identified and has shown excellent in vivo efficacy in xenograft models of human glioblastoma (U-87 MG) and colon cancer (HT-29).[7]

-

c-Kit and VEGFR-2: These receptor tyrosine kinases are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been developed as potent inhibitors of both c-Kit and VEGFR-2.[1][4] For instance, compound 9k exhibited an impressive IC50 value of 8.5 nM against c-Kit, while compounds 10l and 10r showed significant VEGFR-2 inhibitory activity with IC50 values of 56.5 nM and 31.7 nM, respectively.[1][4]

-

MASTL Kinase: Microtubule-associated serine/threonine kinase-like (MASTL) is a key regulator of mitotic progression.[5][9] Its inhibition can lead to mitotic catastrophe and selective eradication of proliferating cancer cells.[9] Novel 2,7-naphthyridine compounds have been developed as MASTL inhibitors, representing a promising strategy for anticancer therapy.[5][9] One such inhibitor, MKI-2, demonstrated an in vitro IC50 of 37.44 nM against recombinant MASTL.[10]

-

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to tumor development and progression. Naphthyridine-based inhibitors have been synthesized to target CK2, with some compounds showing high selectivity and cellular activity.[6][8]

dot

Caption: Inhibition of key kinases by 2,7-naphthyridine derivatives.

Quantitative Data: Anticancer and Kinase Inhibitory Activities

The following table summarizes the in vitro activities of selected 2,7-naphthyridine derivatives against various cancer cell lines and kinases.

| Compound | Target/Cell Line | Activity (IC50/GI50) | Reference |

| 16 | HeLa (Cervical Cancer) | 0.7 µM | [3] |

| HL-60 (Leukemia) | 0.1 µM | [3] | |

| PC-3 (Prostate Cancer) | 5.1 µM | [3] | |

| 8i | SF-539 (CNS Cancer) | 0.70 µM (GI50) | [11] |

| 9k | c-Kit | 8.5 nM | [1][4] |

| 10l | VEGFR-2 | 56.5 nM | [1][4] |

| 10r | VEGFR-2 | 31.7 nM | [1][4] |

| 13f | MET Kinase | (Potent in vivo) | [7] |

| MKI-2 | MASTL (in vitro) | 37.44 nM | [10] |

| 10b | CK2α | 36.7 nM | [6] |

| 786-O (Renal Cancer) | 7.3 µM (GI50) | [6] | |

| U937 (Lymphoma) | 7.5 µM (GI50) | [6] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2,7-naphthyridine derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sci-hub.pl [sci-hub.pl]

- 5. researchgate.net [researchgate.net]

- 6. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 7. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of Naphthyridinones

For researchers, scientists, and drug development professionals, understanding the lineage of a pharmacophore can provide critical insights into its potential and limitations. The naphthyridinone core, a bicyclic heteroaromatic system, stands as a testament to both serendipitous discovery and rational drug design. This guide delves into the technical history of naphthyridinones, from their unexpected inception to their current status as a privileged scaffold in medicinal chemistry.

The Naphthyridine Isomers: A Foundation of Chemical Diversity

The term "naphthyridine" refers to a family of six constitutional isomers of diazanaphthalene, where two pyridine rings are fused.[1][2][3] The arrangement of the nitrogen atoms within the bicyclic structure profoundly influences the molecule's electronic properties, reactivity, and, consequently, its biological activity. The six isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. The corresponding naphthyridinones are their keto derivatives.

A Fortuitous Beginning: The Discovery of Nalidixic Acid

The story of naphthyridinones in medicine begins not with a targeted search, but with a fortuitous observation in the 1960s. During the production of the antimalarial drug chloroquine, a byproduct was isolated by George Lesher and his colleagues at Sterling Drug.[4][5] This byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited modest antibacterial activity.[5] This lead structure, a quinolone, spurred the synthesis of related analogs, including the 1,8-naphthyridine variant, which was named nalidixic acid.[5]

Discovered in 1962 and introduced for clinical use in 1967, nalidixic acid was the first synthetic quinolone antibiotic.[4][6][7] It was primarily effective against Gram-negative bacteria and was historically used to treat urinary tract infections caused by pathogens such as Escherichia coli, Proteus, and Klebsiella.[4][8]

Foundational Syntheses of the Naphthyridinone Core

The development of naphthyridinone-based drugs was underpinned by the establishment of robust synthetic routes to the core scaffold. Several classical organic reactions have been adapted and refined for this purpose.

One of the earliest methods adapted for the synthesis of naphthyridines was the Skraup synthesis of quinolines. The first unsubstituted 1,5-naphthyridine was synthesized in 1927 using this method, by reacting 3-aminopyridine with glycerol.[9] This reaction typically involves heating an aniline (or in this case, an aminopyridine) with sulfuric acid, glycerol, and an oxidizing agent.

Workflow of the Skraup Synthesis for 1,5-Naphthyridine:

Caption: Skraup synthesis of 1,5-naphthyridine.

The Conrad-Limpach reaction is another classical method that has been employed for the synthesis of 4-hydroxy-1,5-naphthyridinones.[9] This reaction involves the condensation of an aminopyridine with a β-ketoester, followed by thermal cyclization.

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-1,5-naphthyridinone

-

Condensation: Mix equimolar amounts of 3-aminopyridine and a β-ketoester (e.g., ethyl acetoacetate). The reaction can be carried out neat or in a high-boiling solvent. Heat the mixture to approximately 150 °C. This step forms an enamine intermediate.

-

Cyclization: The enamine intermediate is then cyclized at a higher temperature, typically in a high-boiling solvent like Dowtherm A, at around 250 °C.[9] The cyclization occurs via an intramolecular electrophilic attack of the pyridine ring onto the ester carbonyl, followed by the elimination of ethanol.

-

Isolation: After cooling, the product, a 4-hydroxy-1,5-naphthyridinone, often precipitates and can be isolated by filtration and purified by recrystallization.

The Friedländer synthesis is a widely used and versatile method for preparing quinolines and, by extension, naphthyridines, particularly the 1,8-isomer.[10] The reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[11]

Workflow of the Friedländer Synthesis for 1,8-Naphthyridines:

Caption: Friedländer synthesis of 1,8-naphthyridines.

Mechanism of Action: Targeting Bacterial DNA Replication

Nalidixic acid and related naphthyridinone antibiotics function by inhibiting bacterial DNA synthesis.[4] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair. By inhibiting these enzymes, the drugs block the replication fork, leading to a bacteriostatic effect at low concentrations and a bactericidal effect at higher concentrations.[4] Mammalian cells possess a topoisomerase that is structurally different and significantly less susceptible to these inhibitors, which accounts for their selective toxicity.

Signaling Pathway of Naphthyridinone Antibiotics:

Caption: Mechanism of action of naphthyridinone antibiotics.

The Evolution to Fluoroquinolones

While nalidixic acid was a groundbreaking discovery, its clinical utility was limited by a narrow spectrum of activity and the rapid development of bacterial resistance.[7] This spurred further research, leading to the development of the fluoroquinolones in the 1970s and 1980s.[6][7] The key structural modification was the addition of a fluorine atom at the C-6 position of the quinolone or naphthyridinone ring, which dramatically increased the potency and broadened the spectrum of activity to include Gram-positive bacteria. Many potent fluoroquinolones are derivatives of 1,8-naphthyridin-4-one-3-carboxylic acid.[2]

| Feature | Nalidixic Acid (1st Gen) | Fluoroquinolones (e.g., Ciprofloxacin) |

| Core Structure | 1,8-Naphthyridinone | Varies (often quinolone or naphthyridinone) |

| Key Substituent | Ethyl at N-1 | Cyclopropyl at N-1, Piperazine at C-7 |

| Fluorine at C-6 | No | Yes |

| Antibacterial Spectrum | Primarily Gram-negative | Broad-spectrum (Gram-negative and Gram-positive) |

| Potency | Moderate | High |

| Resistance | Rapid development | Slower development |

Naphthyridinones Beyond Antibiotics: A Modern Renaissance

The versatility of the naphthyridinone scaffold has allowed its application to extend far beyond infectious diseases. In recent years, it has emerged as a privileged structure in the development of inhibitors for various protein kinases, making it a valuable core for anticancer drug discovery.

-

PKMYT1 Inhibitors: Naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, a crucial regulator of the cell cycle.[12][13] Inhibition of PKMYT1 is a promising therapeutic strategy for cancer.[12][13]

-

c-Met Kinase Inhibitors: Several series of 1,6-naphthyridinone derivatives have been developed as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[14][15]

-

Other Kinase Targets: The naphthyridinone scaffold has also been utilized to develop inhibitors for other kinases, such as p38 MAP kinase.[16]

The development of these targeted therapies showcases the remarkable adaptability of the naphthyridinone core, a journey that began with an accidental discovery and has evolved into a cornerstone of modern medicinal chemistry.

References

- Nalidixic acid - Wikipedia. (n.d.).

- Greenwood, D. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 1-4.

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.

- The Science Behind Nalidixic Acid: Understanding Its Mechanism and Applications. (n.d.).

- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4435.

- Chen, B., Liu, X., Mu, T., Xu, J., Zhao, D., Tang, Y., ... & Li, Y. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.

- Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(19), 5998.

- Chen, B., Liu, X., Mu, T., Xu, J., Zhao, D., Tang, Y., ... & Li, Y. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 68(8), 8497-8515.

- Domagala, J. M. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4047-4063.

- Choudhury, S. S., Shekh, S., & Dhakad, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18995-19003.

- Mohamed, N. G., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705.

- Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar.

- Wang, H., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry, 28(12), 115555.

- Zhang, Y., et al. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 5(2), 1063-1070.

- Huang, W., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174.

- Hadd, M. J., et al. (2005). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development, 8(4), 499-511.

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

"1,2-Dihydro-2,7-naphthyridin-3(4H)-one" potential therapeutic targets

An In-depth Technical Guide to the Therapeutic Potential of the 1,2-Dihydro-2,7-naphthyridin-3(4H)-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound core is a key N-heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural versatility and broad spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potent and selective modulation of a range of therapeutic targets, leading to the development of promising candidates in oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the key therapeutic targets associated with the 2,7-naphthyridinone scaffold, detailed experimental workflows for target identification and validation, and insights into the rational design of novel therapeutics based on this privileged structure.

The 2,7-Naphthyridinone Scaffold: A Privileged Structure in Drug Discovery

Naphthyridines, bicyclic heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers, each with unique physicochemical properties.[3][4] Among these, the 2,7-naphthyridine framework has emerged as a particularly attractive scaffold for the development of novel therapeutic agents.[2][3] Its rigid, planar structure and the strategic placement of nitrogen atoms provide multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties and target selectivity. The this compound core, a partially saturated derivative, offers additional three-dimensionality, which can be exploited to achieve specific interactions within the binding pockets of biological targets. The broad biological activities associated with this scaffold include antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1]

Key Therapeutic Targets and Mechanisms of Action

Research into the 2,7-naphthyridinone scaffold has identified several key classes of proteins as potential therapeutic targets.

Protein Kinases in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,7-naphthyridinone scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

-

MET Tyrosine Kinase: The MET receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, invasion, and metastasis. The 2,7-naphthyridinone scaffold has been successfully utilized to conformationally restrain key pharmacophoric groups of known MET inhibitors, leading to the discovery of potent drug candidates.[5] One such derivative, compound 13f , demonstrated excellent in vivo efficacy in U-87 MG and HT-29 xenograft models, with tumor growth inhibitions of 114% and 95%, respectively, at a 50 mg/kg dose.[5]

-

c-Kit and VEGFR-2: The receptor tyrosine kinases c-Kit and VEGFR-2 are critical mediators of tumor cell proliferation and angiogenesis, respectively. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as dual inhibitors of c-Kit and VEGFR-2.[6] Notably, compound 9k exhibited an IC50 value of 8.5 nM against c-Kit, while compounds 10l and 10r displayed IC50 values of 56.5 nM and 31.7 nM against VEGFR-2, respectively.[6]

-

3-Phosphoinositide-Dependent Kinase-1 (PDK-1): PDK-1 is a master kinase that plays a central role in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer. Dibenzo[c,f][6][7]naphthyridines have been identified as novel, potent, and selective inhibitors of PDK-1 through high-throughput screening.[8]

-

PKMYT1: As a key regulator of the G2/M cell cycle checkpoint, PKMYT1 represents a promising target for cancer therapy.[9] Naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, demonstrating favorable oral pharmacokinetic profiles and significant in vivo antitumor efficacy.[9]

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases. 1,7-Naphthyridine 1-oxides, a related class of compounds, have been identified as potent and selective inhibitors of p38α MAPK, showing efficacy in murine models of inflammation.[10] The N-oxide oxygen was found to be crucial for activity and selectivity.[10]

Bacterial Enzymes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The 2,7-naphthyridinone scaffold has shown promise in this area.

-

DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for managing DNA topology during replication and are the targets of quinolone antibiotics.[2][4] Due to their structural similarity to quinolones, 2,7-naphthyridine derivatives have been investigated as inhibitors of DNA gyrase.[2] Several derivatives have demonstrated selective and potent bactericidal activity against Staphylococcus aureus, with some compounds showing minimal cytotoxicity and no signs of systemic toxicity in in vivo models.[2][11] Molecular dynamics simulations have supported the stable binding of these compounds to the gyrase-DNA complex.[2]

Experimental Workflows for Target Identification and Validation

The identification and validation of therapeutic targets for novel 2,7-naphthyridinone derivatives require a systematic and multi-faceted approach.

Initial Screening and Hit Identification

The process begins with broad screening to identify initial hits with desired biological activity.

-

Target-Based Screening: For well-defined targets like kinases, high-throughput screening (HTS) of a 2,7-naphthyridinone compound library against a panel of purified kinases is an efficient starting point. This can be followed by dose-response studies to determine IC50 values for the most promising hits.

-

Phenotypic Screening: To discover compounds with novel mechanisms of action, cell-based phenotypic screens are invaluable.

-